1-(3,3-dimethylcyclohexyl)piperazine
Description
Properties
IUPAC Name |
1-(3,3-dimethylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-12(2)5-3-4-11(10-12)14-8-6-13-7-9-14/h11,13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPMAVFKPWAIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N2CCNCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Ethylenediamine Derivatives
The method described in U.S. Patent US6603003B2 involves reacting esters with ethylenediamine derivatives to form 3,4-dehydropiperazine-2-one intermediates, followed by reduction. Adapting this approach:
-
Synthesis of 3,3-Dimethylcyclohexyl-Substituted Ethylenediamine :
-
3,3-Dimethylcyclohexanone undergoes reductive amination with ethylenediamine using sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Pd/C) to yield N-(3,3-dimethylcyclohexyl)ethylenediamine.
-
Key Reaction :
-
-
Cyclocondensation with Esters :
-
Reduction to Piperazine :
Direct Alkylation of Piperazine
Piperazine can be mono-alkylated with 3,3-dimethylcyclohexyl halides, though selectivity challenges require protective strategies:
-
Protection of Piperazine :
-
Alkylation :
-
Boc-protected piperazine reacts with 3,3-dimethylcyclohexyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C.
-
-
Deprotection :
-
Hydrolysis with hydrochloric acid (HCl) in dioxane removes the Boc group, yielding this compound.
-
Challenges :
-
Competitive dialkylation necessitates precise stoichiometry and temperature control.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical.
Hydrogenation-Cyclization of Amino Alcohols
Adapting U.S. Patent US3639403A , ethoxylation products of ethylenediamine can be cyclized to piperazine derivatives:
-
Ethoxylation of Ethylenediamine :
-
Ethylene oxide reacts with ethylenediamine to form aminoethylethanolamine derivatives.
-
-
Substitution with 3,3-Dimethylcyclohexyl Groups :
-
Introduce 3,3-dimethylcyclohexyl moieties via nucleophilic substitution or Mitsunobu reaction.
-
-
Catalytic Cyclization :
-
Hydrogenation-dehydrogenation catalysts (e.g., Cu/Cr2O3) facilitate cyclization at 200–250°C under hydrogen pressure (50–100 bar).
-
Key Reaction :
Optimization and Challenges
Reaction Conditions and Catalysts
| Parameter | Cyclocondensation | Alkylation | Hydrogenation |
|---|---|---|---|
| Temperature | 60–65°C | 80°C | 200–250°C |
| Catalyst | None | K2CO3 | Cu/Cr2O3 |
| Solvent | Toluene | DMF | — |
| Yield | 60–70% | 40–50% | 55–65% |
Insights :
-
Cyclocondensation offers higher yields but requires multi-step synthesis of ethylenediamine intermediates.
-
Alkylation is simpler but suffers from low selectivity.
Purification and Characterization
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves mono- and dialkylated products.
-
Spectroscopic Data :
-
1H NMR (CDCl3) : δ 1.0–1.2 (m, 12H, cyclohexyl CH3), 2.5–2.7 (m, 8H, piperazine CH2).
-
MS (ESI+) : m/z 209.2 [M+H]+.
-
Comparative Analysis of Methods
Chemical Reactions Analysis
1-(3,3-Dimethylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
1-(3,3-Dimethylcyclohexyl)piperazine serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Biology
Research has indicated that this compound may interact with biological systems, particularly through:
- GABA Receptor Modulation: It acts as a GABA receptor agonist, influencing neurotransmitter activity in the central nervous system.
- Antimicrobial Properties: Preliminary studies suggest it exhibits activity against certain pathogens.
Medicine
The compound is under investigation for its potential therapeutic applications. Notable areas include:
- Antidepressant Effects: It shows promise in modulating mood disorders through neurotransmitter pathways.
- Inhibition of Metabolic Enzymes: Its ability to inhibit specific enzymes may contribute to drug development for diseases like tuberculosis.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and serves as an intermediate in pharmaceutical and agrochemical synthesis.
Biological Activities
The biological activities of this compound are summarized in the following table:
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Acts as a GABA receptor agonist | |
| Antimicrobial | Exhibits activity against various pathogens | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Antidepressant Activity
A study assessing the antidepressant properties of piperazine derivatives found that this compound significantly increased GABAergic activity in animal models. Behavioral tests indicated reduced anxiety-like behaviors when administered at specific dosages.
Case Study 2: Antimicrobial Activity
Research focused on the compound's efficacy against Mycobacterium abscessus, a resistant pathogen. The compound demonstrated moderate inhibitory effects in vitro, suggesting potential as a lead compound for further development against resistant strains.
Mechanism of Action
The mechanism of action of 1-(3,3-dimethylcyclohexyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the central nervous system . The compound may also interact with other receptors and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperazine derivatives exhibit diverse biological and chemical properties depending on their substituents. Key structural analogs include:
Key Observations :
- Cyclohexyl vs. Aryl Substituents : Cyclohexyl-containing derivatives like MT-45 exhibit psychoactive properties, while aryl-substituted analogs (e.g., TFMPP, mCPP) target serotonin receptors. The dimethylcyclohexyl group in the target compound may confer greater metabolic stability compared to phenyl groups due to reduced enzymatic oxidation .
- Electron-Donating/Withdrawing Groups : Methoxy (MeOPP) and trifluoromethyl (TFMPP) substituents alter receptor affinity and pharmacokinetics. For example, the electron-withdrawing CF₃ group in TFMPP enhances 5-HT1B/1C selectivity , whereas the methoxy group in MeOPP may increase lipophilicity and bioavailability .
Pharmacological and Receptor Activity
- Serotonin Receptor Agonists : TFMPP and mCPP demonstrate subtype-specific 5-HT receptor activation. TFMPP suppresses locomotor activity via 5-HT1B/1C receptors , while mCPP’s effects are linked to 5-HT2C receptors and modulated by long-term serotonin neurotransmission changes . The dimethylcyclohexyl group’s steric bulk may reduce receptor affinity compared to planar aryl substituents.
- Psychoactive vs. Therapeutic Agents : MT-45 and designer drugs (pFPP, MeOPP) prioritize rapid CNS effects, whereas SA4503 and mCPP (as a metabolite of trazodone) emphasize therapeutic receptor targeting .
Physicochemical Properties
The pKa values of piperazine derivatives () correlate with substituent electronic effects:
| Compound Type | pKa (298 K) | Substituent Effect |
|---|---|---|
| Piperazine (unsubstituted) | 9.8 | Baseline |
| 1-Methylpiperazine | 9.5 | Slight electron donation reduces basicity |
| 1-(2-Hydroxyethyl)piperazine | 8.9 | Hydrogen bonding decreases basicity |
| Inferred for Target | ~9.2–9.5* | Dimethylcyclohexyl: Steric effects may dominate |
*Estimated based on methyl-substituted analogs. Higher lipophilicity (logP) is expected compared to aryl analogs due to the aliphatic cyclohexyl group.
Metabolic and Stability Considerations
- Metabolism : mCPP undergoes hydroxylation and acetylation , while MT-45’s diphenylethyl group may facilitate oxidative degradation. The dimethylcyclohexyl group in the target compound could resist enzymatic degradation, enhancing half-life .
- Stability in Design : Piperazines with electron-withdrawing groups (e.g., CF₃ in TFMPP) exhibit longer plasma half-lives, whereas methoxy groups (MeOPP) may increase susceptibility to demethylation .
Biological Activity
1-(3,3-Dimethylcyclohexyl)piperazine is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a piperazine ring substituted with a 3,3-dimethylcyclohexyl group, which imparts unique steric and hydrophobic properties. Research into its biological activity has revealed potential therapeutic applications, particularly in the fields of neurology and infectious diseases.
This compound can undergo various chemical reactions, including oxidation and nucleophilic substitution. These reactions can modify its structure and potentially enhance its biological activity. The compound is known to interact with various molecular targets, notably neurotransmitter receptors such as GABA receptors, which may influence neurotransmission and exhibit antidepressant effects.
Biological Activities
The biological activities of this compound include:
- Antidepressant Effects : Studies suggest that piperazine derivatives can act as GABA receptor agonists, modulating neurotransmitter activity in the central nervous system.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, warranting further investigation into its efficacy in treating infections.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with metabolic pathways, which could have implications for drug development against diseases like tuberculosis .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Acts as a GABA receptor agonist | |
| Antimicrobial | Exhibits activity against certain pathogens | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Antidepressant Activity
A study focused on the antidepressant properties of piperazine derivatives found that this compound significantly increased GABAergic activity in animal models. This was evidenced by behavioral tests that indicated reduced anxiety-like behaviors when administered at specific dosages.
Case Study: Antimicrobial Activity
In a separate investigation, researchers tested the compound against Mycobacterium abscessus, a pathogen resistant to many antibiotics. The compound demonstrated moderate inhibitory effects in vitro, suggesting it may serve as a lead compound for further development against resistant strains .
Future Directions
Research into this compound is ongoing, with several avenues for exploration:
- Therapeutic Development : Given its promising biological activities, further studies are warranted to explore its potential as a therapeutic agent in treating depression and infections.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will be crucial for optimizing its pharmacological properties.
- Safety Profile Assessment : Comprehensive toxicological studies are needed to evaluate the safety of this compound before it can be considered for clinical applications.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
